Cyclobutyl(cyclopentyl)methanamine
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Overview
Description
Cyclobutyl(cyclopentyl)methanamine is an organic compound with the IUPAC name cyclobutyl (cyclopentyl)methanamine . It has a molecular weight of 153.27 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
This compound is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.27 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Safety and Hazards
Cyclobutyl(cyclopentyl)methanamine is associated with several hazard statements including H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary targets of Cyclobutyl(cyclopentyl)methanamine are currently unknown. The compound is structurally similar to other amines, which often interact with various receptors and enzymes in the body
Mode of Action
Based on its structural similarity to other amines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The exact nature of these interactions and the resulting changes in cellular function are subjects of ongoing research.
Biochemical Pathways
Amines are often involved in neurotransmission, and can influence pathways related to mood, cognition, and motor control
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in the liver, with hydroxylation of the cyclopentyl moiety being a common metabolic pathway . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Given its structural similarity to other amines, it may influence cellular signaling and neurotransmission . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, pH can affect the ionization state of amines, potentially influencing their absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability and action.
Biochemical Analysis
Biochemical Properties
It is known that the metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . The interactions of Cyclobutyl(cyclopentyl)methanamine with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
It is known that similar compounds can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is anticipated that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can undergo significant changes over time, including changes in stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
cyclobutyl(cyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-10(9-6-3-7-9)8-4-1-2-5-8/h8-10H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMICQCUOJANZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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